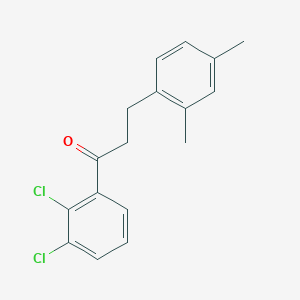
3,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . Its IUPAC name is (3,4-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . The compound has a molecular weight of 323.17 .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is 1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 .Wissenschaftliche Forschungsanwendungen
- Methods of Application : The compounds were synthesized by replacing chloride ions in cyanuric chloride, giving several variants of 1,3,5-triazine derivatives. Microwave irradiation was used to produce the desired products in less time, with good yield and higher purity .
- Results : Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
- Methods of Application : The pyrimidines were synthesized using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results : The study reported the introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity
Regioselective synthesis of new pyrimidine derivatives using organolithium reagents
- Methods of Application : The triazoles were synthesized from aliphatic alkynes and aromatic bromides in the presence of catalytic amount of cellulose CuI nanoparticles .
- Results : The compound 5s showed better antioxidant activity than other compounds. Compounds 5h and 5l exhibited good antibacterial and antifungal activity, respectively .
- Application Summary : The compound 2,3-Dichloro-1,4-Naphthoquinone has been used in organic synthesis for the preparation of compounds for evaluation against several biological targets .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve standard procedures in organic synthesis .
- Results : The results or outcomes obtained are not specified in the source .
Synthesis, antimicrobial, and antioxidant activities of disubstituted 1,2,3-triazoles with amide-hydroxyl functionality
2,3-Dichloro-1,4-Naphthoquinone in Organic Synthesis Recent Advances
- Application Summary : The details of the application are not specified in the source .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
- Application Summary : The compound 2,3-Dichloro-1,4-Naphthoquinone has been used in organic synthesis for the preparation of compounds for evaluation against several biological targets .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2)
2,3-Dichloro-1,4-Naphthoquinone in Organic Synthesis Recent Advances
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDGTRGDYWXHRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645135 |
Source


|
| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-72-0 |
Source


|
| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














